8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-
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Overview
Description
8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric cycloadditions can yield optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has applications in the industrial sector, where it is used in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit JAK2 kinase autophosphorylation, leading to decreased levels of STAT3-dependent proteins and inducing apoptosis in certain cell lines . This makes it a potential candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-one and 8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester) . These compounds share a similar bicyclic scaffold but differ in their functional groups and specific biological activities.
Properties
CAS No. |
646036-43-3 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
8-(4-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C14H15NO3S/c1-10-2-6-14(7-3-10)19(17,18)15-11-4-5-12(15)9-13(16)8-11/h2-7,11-12H,8-9H2,1H3 |
InChI Key |
OLFIOSZAQSEHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC(=O)CC2C=C3 |
Origin of Product |
United States |
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